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Compound of Interest

Compound Name: BDP R6G azide

Cat. No.: B13724063 Get Quote

Introduction

BDP R6G azide is a high-performance fluorescent probe belonging to the

borondipyrromethene (BODIPY) class of dyes.[1][2] It is characterized by its exceptional

brightness, high photostability, and a high fluorescence quantum yield, making it an excellent

choice for live-cell imaging applications.[1][2] The azide functional group on the BDP R6G

molecule allows for its covalent attachment to biomolecules of interest through bioorthogonal

click chemistry reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions are highly

specific and can be performed in living systems without interfering with native biochemical

processes.

This document provides detailed application notes and protocols for the use of BDP R6G azide
in live-cell imaging for researchers, scientists, and drug development professionals.

Key Features and Applications
BDP R6G azide is spectrally similar to the classic Rhodamine 6G (R6G) dye, with excitation

and emission maxima in the green-yellow region of the spectrum. Its superior photostability

compared to traditional rhodamine dyes allows for long-term imaging experiments with minimal

signal loss.

Primary applications include:
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Metabolic Labeling and Visualization: BDP R6G azide can be used to visualize a wide range

of biomolecules, including newly synthesized proteins, glycans, and lipids, that have been

metabolically labeled with an alkyne-containing precursor.

Protein-Specific Labeling: Through genetic code expansion techniques, an alkyne-containing

unnatural amino acid can be incorporated into a specific protein of interest, which can then

be selectively labeled with BDP R6G azide.

High-Resolution Microscopy: The high brightness and photostability of BDP R6G make it

suitable for various advanced imaging techniques, including confocal microscopy and super-

resolution microscopy.

Data Presentation
For effective experimental design, it is crucial to understand the physicochemical and spectral

properties of BDP R6G azide. The following tables summarize the key quantitative data for

BDP R6G azide and provide a comparison of the two primary click chemistry methods used for

its application in live-cell imaging.

Table 1: Physicochemical and Spectral Properties of BDP R6G Azide

Property Value Reference(s)

Molecular Weight 422.24 g/mol

Excitation Maximum (λex) 530 nm

Emission Maximum (λem) 548 nm

Fluorescence Quantum Yield

(Φ)
0.96

Appearance Dark colored solid

Solubility Good in DMF, DMSO

Storage Conditions -20°C in the dark, desiccated

Table 2: Comparison of Click Chemistry Reactions for Live-Cell Imaging
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Feature

Copper(I)-
Catalyzed Azide-
Alkyne
Cycloaddition
(CuAAC)

Strain-Promoted
Azide-Alkyne
Cycloaddition
(SPAAC)

Reference(s)

Reaction Principle

Copper(I)-catalyzed

reaction between a

terminal alkyne and

an azide.

Spontaneous reaction

between a strained

cyclooctyne and an

azide.

Key Advantage Fast reaction kinetics.

No requirement for a

cytotoxic copper

catalyst, ideal for live-

cell imaging.

Key Disadvantage

Potential cytotoxicity

due to the copper

catalyst.

Generally slower

reaction kinetics

compared to CuAAC.

Typical Alkyne Partner

Terminal alkynes (e.g.,

incorporated via

metabolic labeling).

Strained cyclooctynes

(e.g., DBCO, BCN).

Experimental Protocols
The following are generalized protocols for labeling live cells with BDP R6G azide using either

CuAAC or SPAAC. Note: These are starting-point protocols and should be optimized for

specific cell types, experimental conditions, and the alkyne-labeled biomolecule of interest.

Protocol 1: Live-Cell Labeling using Copper(I)-
Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling cell surface or intracellular molecules in situations where

short-term copper exposure is tolerated by the cells.

Materials:
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Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish).

Metabolically incorporated alkyne-containing biomolecules.

BDP R6G azide stock solution (e.g., 1-10 mM in DMSO).

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 250 mM in water).

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water).

Live-cell imaging medium.

Phosphate-buffered saline (PBS).

Procedure:

Cell Preparation: Culture cells to the desired confluency on an imaging dish. Ensure cells

have been incubated with the alkyne-containing metabolic precursor for a sufficient time to

allow for incorporation.

Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail

immediately before use. For a final volume of 1 mL, add the reagents in the following order:

Live-cell imaging medium (to final volume).

BDP R6G azide to a final concentration of 1-10 µM.

CuSO₄ to a final concentration of 50-100 µM.

THPTA to a final concentration of 250-500 µM.

Mix gently by pipetting.

Add sodium ascorbate to a final concentration of 2.5 mM to reduce Cu(II) to the active

Cu(I) state. Mix gently.

Cell Labeling:
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Wash the cells once with warm PBS.

Remove the PBS and add the freshly prepared click reaction cocktail to the cells.

Incubate for 5-30 minutes at 37°C, protected from light.

Washing:

Remove the reaction cocktail and wash the cells three times with live-cell imaging

medium.

Imaging:

Image the cells using a fluorescence microscope equipped with appropriate filters for BDP

R6G (Excitation: ~530 nm, Emission: ~550 nm).

Protocol 2: Live-Cell Labeling using Strain-
Promoted Azide-Alkyne Cycloaddition (SPAAC)
This is the recommended protocol for long-term live-cell imaging experiments to avoid copper-

induced cytotoxicity.

Materials:

Live cells cultured on a suitable imaging dish.

Metabolically incorporated strained cyclooctyne-containing biomolecules (e.g., using a

DBCO-modified precursor).

BDP R6G azide stock solution (e.g., 1-10 mM in DMSO).

Live-cell imaging medium.

Phosphate-buffered saline (PBS).

Procedure:
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Cell Preparation: Culture cells to the desired confluency on an imaging dish. Ensure cells

have been incubated with the strained cyclooctyne-containing metabolic precursor for a

sufficient time.

Prepare Labeling Solution:

Dilute the BDP R6G azide stock solution in pre-warmed live-cell imaging medium to a final

concentration of 1-10 µM.

Cell Labeling:

Wash the cells once with warm PBS.

Remove the PBS and add the BDP R6G azide labeling solution to the cells.

Incubate for 30-120 minutes at 37°C, protected from light. The optimal incubation time will

depend on the reactivity of the specific cyclooctyne and the abundance of the target

biomolecule.

Washing:

Remove the labeling solution and wash the cells three times with live-cell imaging

medium.

Imaging:

Image the cells using a fluorescence microscope with the appropriate filter sets for BDP

R6G (Excitation: ~530 nm, Emission: ~550 nm).

Visualizations
The following diagrams illustrate the conceptual workflows for live-cell imaging using BDP R6G
azide with both CuAAC and SPAAC.
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CuAAC Experimental Workflow for Live-Cell Imaging.
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SPAAC Experimental Workflow for Live-Cell Imaging.
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Conceptual Signaling Pathway of Bioorthogonal Labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: BDP R6G Azide for Live-Cell
Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13724063#using-bdp-r6g-azide-for-live-cell-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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